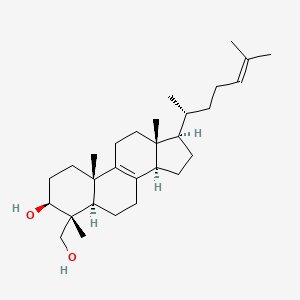

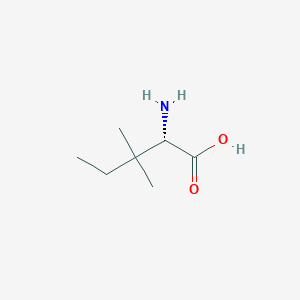

4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4alpha-Hydroxymethyl-4beta-methylzymosterol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, 4alpha-hydroxymethyl-4beta-methylzymosterol is considered to be a sterol lipid molecule. 4alpha-Hydroxymethyl-4beta-methylzymosterol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 4alpha-hydroxymethyl-4beta-methylzymosterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4alpha-Hydroxymethyl-4beta-methylzymosterol can be biosynthesized from zymosterol and lanostane.

4alpha-hydroxymethyl-4beta-methylzymosterol is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a hydroxymethyl group. It has a role as a human metabolite. It is a 3beta-sterol and a diol. It derives from a zymosterol. It derives from a hydride of a lanostane.

Applications De Recherche Scientifique

Chemical Synthesis and Spectral Properties

The compound 4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, along with its isomers and related compounds, has been synthesized for the study of their spectral properties and chromatographic behaviors. This research contributes to the understanding of the structural and chemical characteristics of these sterols, which are essential for their application in various scientific studies (Knapp & Schroepfer, 1975).

Sterol Biosynthesis in Bacteria

In the realm of microbiology, studies have identified sterols like this compound in bacteria such as Methylococcus capsulatus. These findings provide insight into the sterol biosynthesis pathways in bacteria and can further the understanding of bacterial physiology and biochemistry (Bouvier et al., 1976).

Metabolites in Natural Sources

Research has explored the isolation and structure elucidation of similar sterols and their derivatives from natural sources like Senecio burtonii. These studies help in understanding the chemical diversity in nature and the potential biological activities of these compounds (Ndom et al., 2006).

Biological Activity and Meiosis Activation

Investigations into the biological activity of sterols like this compound have demonstrated their potential in activating meiosis in mouse oocytes. Such studies are crucial for understanding the role of sterols in biological processes and could have implications in reproductive biology and medicine (Ruan et al., 1998).

Chromatographic Analysis

The development of chromatographic methods for the analysis of similar sterols has been a focus of research, aiding in the precise and robust quantitative determination of these compounds. Such methodologies are fundamental in the fields of analytical chemistry and pharmacology (Pandey et al., 2007).

Mass Spectrometric Studies

Mass spectrometry has been employed to study the fragmentation patterns of sterols like this compound. This research is crucial for understanding the structural aspects of these compounds and their identification in complex mixtures (Knapp et al., 1976).

Exploration in Marine and Terrestrial Natural Products

The compound and its related sterols have been explored in marine sponges and other natural sources, contributing to the discovery of bioactive substances with potential pharmaceutical applications (Tanaka et al., 2000).

Propriétés

Formule moléculaire |

C29H48O2 |

|---|---|

Poids moléculaire |

428.7 g/mol |

Nom IUPAC |

(3S,4R,5R,10S,13R,14R,17R)-4-(hydroxymethyl)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)22-11-12-23-21-10-13-25-28(5,24(21)14-16-27(22,23)4)17-15-26(31)29(25,6)18-30/h8,20,22-23,25-26,30-31H,7,9-18H2,1-6H3/t20-,22-,23+,25-,26+,27-,28-,29+/m1/s1 |

Clé InChI |

LEUVIESGHNFBEK-WKYRUEGDSA-N |

SMILES isomérique |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O)C)C |

SMILES canonique |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)CO)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,6R,7S)-7-[(1E,3E,5E,7E)-8-[(2S,3S,3aR,4S,6aR)-3-hydroxy-2,3,5,6a-tetramethyl-3a,4-dihydro-2H-cyclopenta[b]furan-4-yl]octa-1,3,5,7-tetraenyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B1260431.png)

![potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260440.png)

![Sodium s-[2-(4-ethylphenyl)-2-oxoethyl] sulfurothioate](/img/structure/B1260442.png)

![4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid](/img/structure/B1260445.png)